molecular formula C22H16N4OS2 B2925064 2-(benzo[d]thiazol-2-ylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1798487-71-4

2-(benzo[d]thiazol-2-ylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No. B2925064
CAS RN: 1798487-71-4
M. Wt: 416.52
InChI Key: VBJKBXUBZRPOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]imidazo[2,1-b]thiazole and benzo[d]thiazol-2-yl compounds are important in the search for new anti-mycobacterial agents . They have been designed, synthesized, and evaluated for in vitro antitubercular activity .


Synthesis Analysis

These compounds were synthesized in combination with piperazine and various 1,2,3 triazoles . Another synthesis method involved linking the aromatic imidazole units into 2-(benzo[d]thiazol-2-yl)phenol (BTZ-OH) via Suzuki-Miyaura cross-coupling reaction .


Molecular Structure Analysis

The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Chemical Reactions Analysis

A novel I2 promoted, highly efficient metal-free and peroxide-free greener domino protocol for the C3-dicarbonylation of benzo[d]imidazo[2,1-b]thiazoles (IBTs) with styrenes has been developed via oxidative cleavage of the C(sp2)–H bond, followed by C3-nucleophilic attack of IBT and oxidation .


Physical And Chemical Properties Analysis

The photophysical, electrochemical properties, and thermal stability of the ligands and the difluoroboron complexes were systematically investigated . The ligands exhibited dual fluorescence (enol emission and keto emission) due to the characteristics of excited-state intramolecular proton-transfer (ESIPT) in solution .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The synthesis of derivatives similar to the compound has demonstrated notable antimicrobial activities. For instance, a study by Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, resulting in compounds including benzo[d]thiazol-2-ylthio derivatives. These synthesized compounds displayed significant antimicrobial activities, underscoring their potential in developing new antimicrobial agents (Fahim & Ismael, 2019).

Anticancer and Antitumor Activities

  • Research into benzothiazole and imidazole derivatives has shown promising anticancer and antitumor properties. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, which were tested for antitumor activity against various human tumor cell lines. Notably, certain derivatives exhibited considerable anticancer activity, highlighting the therapeutic potential of these compounds in oncology (Yurttaş et al., 2015).

Molecular Design for Enhanced Solubility and Absorption

  • The design and synthesis of compounds incorporating the benzo[d]imidazol-2-yl)thio moiety, such as K-604, have been focused on improving aqueous solubility and oral absorption. These efforts are crucial for the development of effective pharmaceutical agents, as demonstrated by Shibuya et al. (2018), where the introduction of a piperazine unit significantly improved the properties of the compound, leading to its designation as a clinical candidate for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Investigating Metabolic Stability

  • Stec et al. (2011) explored the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on analogues of the benzothiazole ring. By examining various 6,5-heterocyclic analogues, they aimed to mitigate metabolic deacetylation observed in some compounds, contributing to the understanding of how structural modifications influence the metabolic stability and efficacy of therapeutic agents (Stec et al., 2011).

Mechanism of Action

The most active benzo[d]imidazo[2,1-b]thiazole derivative displayed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra . Molecular docking and dynamics studies were carried out to understand the putative binding pattern, as well as the stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .

Safety and Hazards

While no acute cellular toxicity was observed towards the MRC-5 lung fibroblast cell line , it’s important to handle these compounds with care and follow safety guidelines.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4OS2/c27-21(14-28-22-25-17-9-3-4-10-19(17)29-22)24-16-8-2-1-7-15(16)18-13-26-12-6-5-11-20(26)23-18/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJKBXUBZRPOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]thiazol-2-ylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.